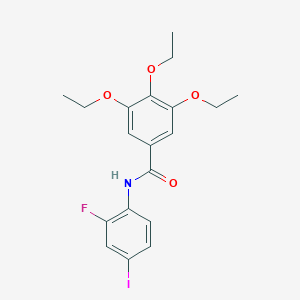
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is also known as FEPP and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression. HDAC inhibitors have been shown to induce growth arrest, differentiation, and apoptosis in cancer cells. In addition, this compound has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide have been studied in vitro and in vivo. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In addition, this compound has been reported to reduce bacterial growth and biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide in lab experiments include its potential anticancer and antimicrobial activity, as well as its ability to inhibit HDAC and bacterial DNA gyrase. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its chemical structure for improved activity and selectivity.
Métodos De Síntesis
The synthesis of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide has potential applications in scientific research. This compound has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, this compound has been reported to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Nombre del producto |
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide |
|---|---|
Fórmula molecular |
C19H21FINO4 |
Peso molecular |
473.3 g/mol |
Nombre IUPAC |
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide |
InChI |
InChI=1S/C19H21FINO4/c1-4-24-16-9-12(10-17(25-5-2)18(16)26-6-3)19(23)22-15-8-7-13(21)11-14(15)20/h7-11H,4-6H2,1-3H3,(H,22,23) |
Clave InChI |
CNADNQZPANDYRF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)F |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)


![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
